molecular formula C18H15BrN2O3 B11332491 N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3-ethoxybenzamide

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3-ethoxybenzamide

Cat. No.: B11332491
M. Wt: 387.2 g/mol
InChI Key: ZKCVKRMKWNBQNE-UHFFFAOYSA-N
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Description

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3-ethoxybenzamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a bromophenyl group, an oxazole ring, and an ethoxybenzamide moiety. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3-ethoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxazole N-oxide derivatives.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted oxazole derivatives with various functional groups.

Scientific Research Applications

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3-ethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents. This uniqueness can be leveraged in the design of new compounds with enhanced properties for specific applications .

Properties

Molecular Formula

C18H15BrN2O3

Molecular Weight

387.2 g/mol

IUPAC Name

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3-ethoxybenzamide

InChI

InChI=1S/C18H15BrN2O3/c1-2-23-15-5-3-4-13(10-15)18(22)20-17-11-16(21-24-17)12-6-8-14(19)9-7-12/h3-11H,2H2,1H3,(H,20,22)

InChI Key

ZKCVKRMKWNBQNE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Br

Origin of Product

United States

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